Cas no 2034337-60-3 (N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide)

N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a furan-substituted pyridine moiety via a carboxamide bridge. This structure confers unique electronic and steric properties, making it a promising candidate for applications in materials science and pharmaceutical research. The benzothiadiazole unit is known for its electron-withdrawing characteristics, while the furan-pyridine segment contributes to π-conjugation and potential binding interactions. The compound’s modular design allows for further functionalization, enhancing its utility in the development of organic semiconductors, fluorescent probes, or bioactive molecules. Its well-defined synthesis and stability under standard conditions facilitate reproducible experimental outcomes.
N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide structure
2034337-60-3 structure
Product Name:N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide
CAS No:2034337-60-3
MF:C17H12N4O2S
MW:336.367781639099
CID:5973782
PubChem ID:119105213
Update Time:2025-05-21

N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide
    • N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
    • AKOS026698983
    • F6560-7410
    • 2034337-60-3
    • N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
    • N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
    • Inchi: 1S/C17H12N4O2S/c22-17(12-2-4-15-16(7-12)21-24-20-15)19-9-11-1-3-14(18-8-11)13-5-6-23-10-13/h1-8,10H,9H2,(H,19,22)
    • InChI Key: XAIKITZMJUXGSC-UHFFFAOYSA-N
    • SMILES: S1N=C2C=CC(=CC2=N1)C(NCC1=CN=C(C2=COC=C2)C=C1)=O

Computed Properties

  • Exact Mass: 336.06809681g/mol
  • Monoisotopic Mass: 336.06809681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 109Ų

N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide Pricemore >>

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Additional information on N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide

Comprehensive Overview of N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034337-60-3)

In the realm of organic chemistry and pharmaceutical research, N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034337-60-3) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features combining a furan ring, pyridine moiety, and benzothiadiazole core, offers a promising scaffold for various applications. Researchers are particularly intrigued by its potential in drug discovery, given its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.

The compound's CAS number 2034337-60-3 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its synthesis typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation, which are topics frequently searched by chemists in AI-driven synthesis planning tools. The integration of furan and pyridine groups is noteworthy, as these heterocycles are often explored in medicinal chemistry for their bioavailability and metabolic stability.

Recent trends in computational chemistry and machine learning-assisted drug design have amplified interest in compounds like N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide. Users often search for "how to optimize heterocyclic compounds for drug-likeness" or "role of benzothiadiazole in kinase inhibition," reflecting the compound's relevance. Its carboxamide linkage further enhances its potential as a hydrogen bond donor/acceptor, a feature highly valued in fragment-based drug discovery.

From an industrial perspective, the scalability of synthesizing CAS 2034337-60-3 is a hot topic, with searches like "green chemistry approaches for furan-pyridine derivatives" gaining traction. Environmental concerns and the demand for sustainable methods align with the compound's research appeal. Additionally, its benzothiadiazole core is frequently studied in materials science, particularly in organic electronics, due to its electron-deficient nature.

In summary, N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide represents a versatile compound bridging pharmaceutical and material science applications. Its structural complexity and functional groups make it a subject of ongoing research, addressing contemporary questions in cheminformatics and molecular modeling. As the scientific community continues to explore its properties, this compound is poised to contribute to advancements in targeted therapy and smart materials.

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